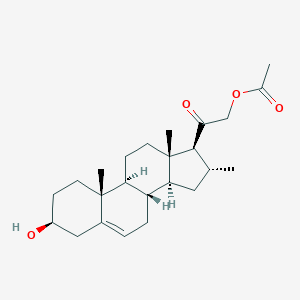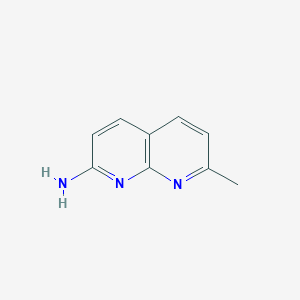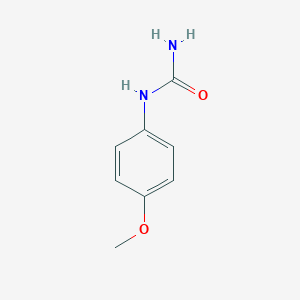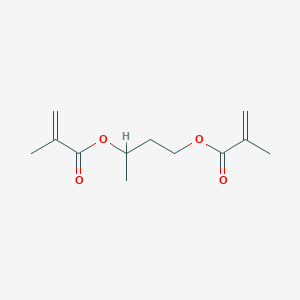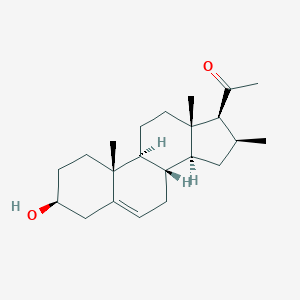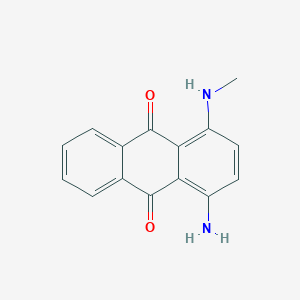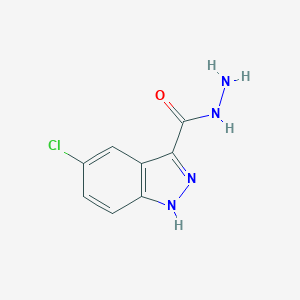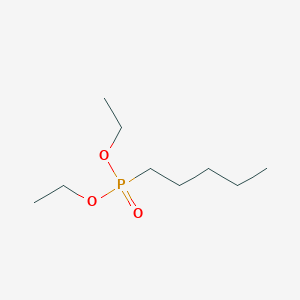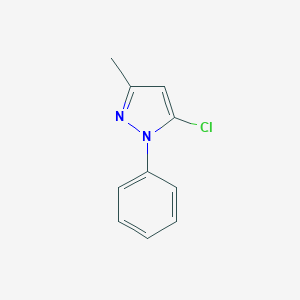
5-Chloro-3-methyl-1-phenylpyrazole
Übersicht
Beschreibung
5-Chloro-3-methyl-1-phenylpyrazole is a heterocyclic compound with the molecular formula C10H9ClN2. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of a chlorine atom at the 5th position and a methyl group at the 3rd position on the pyrazole ring, along with a phenyl group at the 1st position, gives this compound unique chemical properties and reactivity .
Wirkmechanismus
Target of Action
5-Chloro-3-methyl-1-phenylpyrazole, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects . It has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It is known that phenylpyrazole insecticides, a class of compounds to which this compound belongs, function by blocking glutamate-activated chloride channels in insects . This mechanism might be similar in the parasites targeted by this compound, leading to their death.
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei, leading to their death . This results in the alleviation of the diseases caused by these parasites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methyl-1-phenylpyrazole typically involves the reaction of 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-3-methyl-1-phenylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding aldehydes or carboxylic acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands.
Major Products:
Substitution Reactions: Formation of 5-azido-3-methyl-1-phenylpyrazole or 5-thiocyanato-3-methyl-1-phenylpyrazole.
Oxidation Reactions: Formation of 3-formyl-5-chloro-1-phenylpyrazole or 3-carboxy-5-chloro-1-phenylpyrazole.
Cyclization Reactions: Formation of fused heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-methyl-1-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but with an amino group instead of a chlorine atom.
5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Contains an additional formyl group at the 4th position.
3-Methyl-1-phenylpyrazole: Lacks the chlorine atom at the 5th position.
Uniqueness: 5-Chloro-3-methyl-1-phenylpyrazole is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This compound’s ability to undergo various substitution and cyclization reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOWFLAMMWOSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370932 | |
| Record name | 5-Chloro-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-17-5 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alkyl-aryl-halo-heteroarene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 5-Chloro-3-methyl-1-phenylpyrazole in current research?
A1: this compound serves as a versatile building block in organic synthesis, particularly for creating diverse heterocyclic compounds. Its reactivity stems from the presence of both a chlorine atom, susceptible to nucleophilic substitution, and an aldehyde group, enabling various condensation reactions. Notably, it acts as a precursor in synthesizing pyrazole-containing heterocycles with potential biological activities, such as antimicrobial [, , ] and anti-inflammatory agents [].
Q2: Can you provide specific examples of reactions involving this compound and their significance?
A2: this compound readily undergoes Knoevenagel condensation with active methylene compounds in the presence of catalysts like P2O5/SiO2 []. This reaction yields heterocyclic alkene derivatives, expanding the chemical diversity accessible from this compound. Furthermore, it reacts with 1,6-diamino-4-(6-methyl-4-oxo-4H-chromen-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile to generate nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines, a class of compounds studied for potential antimicrobial activity [].
Q3: Has the structure of this compound-derived compounds been confirmed, and what insights do these structures provide?
A3: Yes, single-crystal X-ray diffraction has confirmed the molecular structure of some this compound derivatives, specifically heterocyclic alkene derivative 3a []. This structural information is crucial for understanding structure-activity relationships and guiding further chemical modifications to potentially enhance desired properties.
Q4: What are the advantages of using P2O5/SiO2 as a catalyst in reactions involving this compound?
A4: P2O5/SiO2 has proven to be a highly efficient heterogeneous catalyst for synthesizing heterocyclic alkene derivatives from this compound and active methylene compounds []. Its advantages include:
Q5: Are there any studies on the antimicrobial activity of compounds derived from this compound?
A5: Yes, several studies have investigated the antimicrobial activity of compounds derived from this compound. For example, novel pyridines containing a pyrazolobenzothieno[2,3-d]pyrimidine unit, synthesized using this compound as a starting material, showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, yeasts, and fungal strains []. Additionally, selenolo[2,3-c]pyrazole compounds, also derived from this compound, exhibited antimicrobial and anti-inflammatory properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


